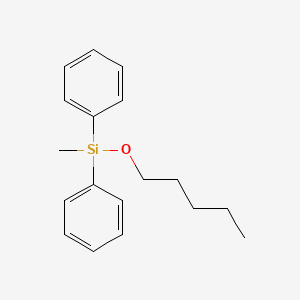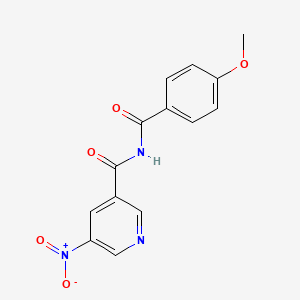![molecular formula C15H13N3O7 B14617717 Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- CAS No. 59038-55-0](/img/structure/B14617717.png)
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is a complex organic compound characterized by the presence of multiple nitro groups and a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound, followed by alkylation and further nitration steps. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups. The process may also involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the precursor phenol is treated with nitrating agents under controlled temperature and pressure conditions. The use of continuous flow reactors can improve the yield and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted phenol derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- involves its interaction with biological molecules through its nitro and phenol groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s molecular targets may include proteins and nucleic acids, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-nitro-: A simpler analog with one nitro group, used in similar applications but with different reactivity.
Phenol, 2,4-dinitro-: Contains two nitro groups, offering different chemical properties and applications.
Phenol, 4-[1-methyl-1-(4-aminophenyl)ethyl]-2,6-dinitro-: A reduced form with amino groups, showing different biological activities.
Uniqueness
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is unique due to its specific arrangement of nitro groups and the presence of a methylated phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
59038-55-0 |
|---|---|
Formule moléculaire |
C15H13N3O7 |
Poids moléculaire |
347.28 g/mol |
Nom IUPAC |
2,6-dinitro-4-[2-(4-nitrophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H13N3O7/c1-15(2,9-3-5-11(6-4-9)16(20)21)10-7-12(17(22)23)14(19)13(8-10)18(24)25/h3-8,19H,1-2H3 |
Clé InChI |
LLPPFDCKWLYUGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


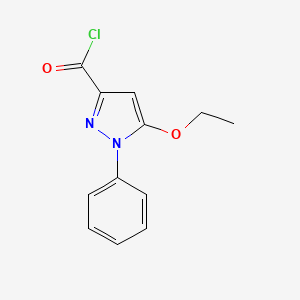
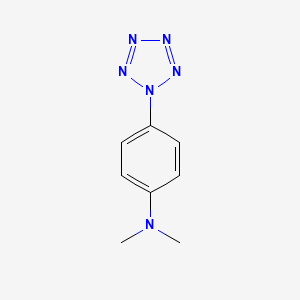
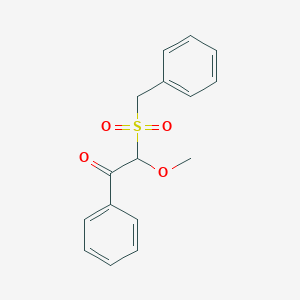

![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
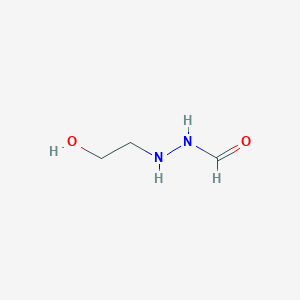
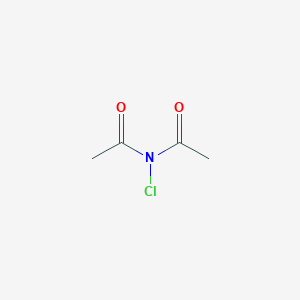
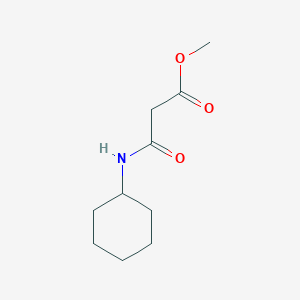
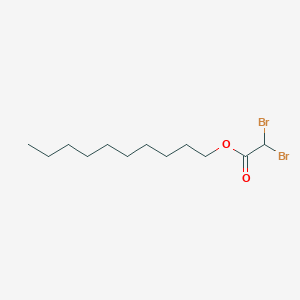
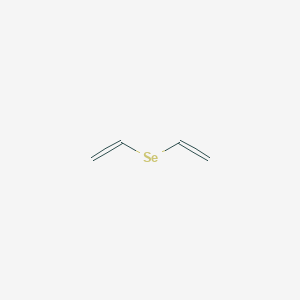
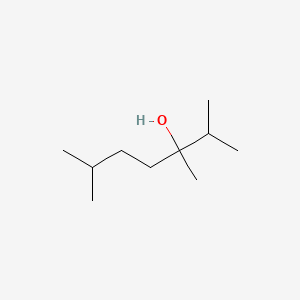
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
